2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound with a carboxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of trimethylamine with a suitable carboxycarbonyl precursor under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification methods, such as chromatography and recrystallization, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets through ionic and covalent bonding. The compound can disrupt cellular processes by interacting with cell membranes and proteins, leading to antimicrobial effects. The pathways involved include inhibition of enzyme activity and disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium chloride
- 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium bromide
- 2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium sulfate
Uniqueness
2-((Carboxycarbonyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific iodide ion, which imparts distinct chemical properties and reactivity compared to its chloride, bromide, and sulfate counterparts. The iodide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C7H14INO4 |
---|---|
Molecular Weight |
303.09 g/mol |
IUPAC Name |
trimethyl(2-oxalooxyethyl)azanium;iodide |
InChI |
InChI=1S/C7H13NO4.HI/c1-8(2,3)4-5-12-7(11)6(9)10;/h4-5H2,1-3H3;1H |
InChI Key |
DDYJQBBKDGROJP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.